4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazide Formation: Methyl 4-chlorobenzoate is then converted to 4-chlorophenylhydrazide through a reaction with hydrazine hydrate.
Oxadiazole Ring Formation: The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,2,4-oxadiazol-2-amine.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with mesitylbutanamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide can be compared with other oxadiazole derivatives, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds also exhibit significant biological activities, including antitubercular properties.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives: These compounds are known for their antiproliferative and apoptotic activities against cancer cells.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22ClN3O2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C21H22ClN3O2/c1-13-11-14(2)20(15(3)12-13)23-18(26)5-4-6-19-24-21(25-27-19)16-7-9-17(22)10-8-16/h7-12H,4-6H2,1-3H3,(H,23,26) |
InChI Key |
OSYMDCHHSGLOQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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